molecular formula C26H27ClF3N5OS B4300566 1-(ADAMANTAN-1-YL)-4-[3-CHLORO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE

1-(ADAMANTAN-1-YL)-4-[3-CHLORO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE

Cat. No.: B4300566
M. Wt: 550.0 g/mol
InChI Key: UGDVFUWPVHWRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ADAMANTAN-1-YL)-4-[3-CHLORO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(ADAMANTAN-1-YL)-4-[3-CHLORO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the introduction of the adamantyl, piperazinyl, and thienyl groups. The synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrimidine scaffold, followed by the sequential addition of the substituents under controlled reaction conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to facilitate large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of the thienyl group allows for oxidation reactions, which can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the pyrazolo[1,5-a]pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Cyclization: The compound can participate in cyclization reactions to form additional ring structures, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-(ADAMANTAN-1-YL)-4-[3-CHLORO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, and it is being investigated for its efficacy in treating various diseases.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(ADAMANTAN-1-YL)-4-[3-CHLORO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds may share some biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The unique combination of the adamantyl, piperazinyl, and thienyl groups in 1-(ADAMANTAN-1-YL)-4-[3-CHLORO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE distinguishes it from other derivatives, potentially offering improved efficacy and reduced side effects.

Properties

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-[3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClF3N5OS/c27-21-22(32-35-20(26(28,29)30)11-18(31-23(21)35)19-2-1-7-37-19)24(36)33-3-5-34(6-4-33)25-12-15-8-16(13-25)10-17(9-15)14-25/h1-2,7,11,15-17H,3-6,8-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDVFUWPVHWRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F)C56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(ADAMANTAN-1-YL)-4-[3-CHLORO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-(ADAMANTAN-1-YL)-4-[3-CHLORO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE
Reactant of Route 3
1-(ADAMANTAN-1-YL)-4-[3-CHLORO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-(ADAMANTAN-1-YL)-4-[3-CHLORO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-(ADAMANTAN-1-YL)-4-[3-CHLORO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE
Reactant of Route 6
1-(ADAMANTAN-1-YL)-4-[3-CHLORO-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE

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